molecular formula C14H16N2O3 B12275615 (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione

Cat. No.: B12275615
M. Wt: 260.29 g/mol
InChI Key: APPCEMMNWKYOCC-UHFFFAOYSA-N
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Description

®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione is a chiral compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoindole derivatives and morpholine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the isoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes.

    Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.

Medicine

    Drug Development: It is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione: The enantiomer of the compound with different biological activity.

    2-(Morpholin-3-ylmethyl)-isoindole-1,3-dione: A similar compound without the methyl group.

Uniqueness

®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-[(4-methylmorpholin-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H16N2O3/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3

InChI Key

APPCEMMNWKYOCC-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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